molecular formula C16H31NaO2 B12420528 sodium;(113C)hexadecanoate

sodium;(113C)hexadecanoate

Cat. No.: B12420528
M. Wt: 279.40 g/mol
InChI Key: GGXKEBACDBNFAF-OMVBPHMTSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium hexadecanoate can be synthesized through the saponification of palmitic acid with sodium hydroxide. The reaction involves heating palmitic acid with an aqueous solution of sodium hydroxide, resulting in the formation of sodium hexadecanoate and water:

C16H32O2 (palmitic acid) + NaOH → C16H31NaO2 (sodium hexadecanoate) + H2O\text{C16H32O2 (palmitic acid) + NaOH → C16H31NaO2 (sodium hexadecanoate) + H2O} C16H32O2 (palmitic acid) + NaOH → C16H31NaO2 (sodium hexadecanoate) + H2O

Industrial Production Methods

Industrial production of sodium hexadecanoate typically involves the saponification of palm oil, which is rich in palmitic acid. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions

Sodium hexadecanoate undergoes various chemical reactions, including:

    Oxidation: Sodium hexadecanoate can be oxidized to form hexadecanoic acid and other oxidation products.

    Reduction: It can be reduced to form hexadecanol.

    Substitution: Sodium hexadecanoate can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions typically involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

Scientific Research Applications

Sodium hexadecanoate has a wide range of applications in scientific research:

Mechanism of Action

Sodium hexadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and emulsification of hydrophobic substances. In biological systems, sodium hexadecanoate can interact with cell membranes, altering their permeability and fluidity. This interaction is crucial for its role in drug delivery and cell culture applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium hexadecanoate is unique due to its specific chain length (16 carbons) and its widespread availability from palm oil. Its properties as an emulsifier and surfactant make it particularly valuable in the cosmetics and skincare industry. Additionally, its role in scientific research, particularly in cell culture and drug delivery, highlights its versatility and importance .

Properties

Molecular Formula

C16H31NaO2

Molecular Weight

279.40 g/mol

IUPAC Name

sodium;(113C)hexadecanoate

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1;

InChI Key

GGXKEBACDBNFAF-OMVBPHMTSA-M

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[Na+]

Origin of Product

United States

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